![molecular formula C15H17N5O B1438862 1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-98-2](/img/structure/B1438862.png)
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused pyrazole and pyrimidine rings, with various substituents attached at specified positions. The exact structure would depend on the locations and nature of these substituents .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its structure and the functional groups present. For instance, if there are reactive sites or functional groups on the molecule, it could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives are synthesized through various chemical reactions, aiming at exploring their biological activities. One study elaborated on the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, highlighting the potential for diverse pharmacological applications due to their varied biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal, Ceran, & Şahin, 2008).
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a significant focus of research. For instance, certain derivatives have been tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds showing potent inhibitory activity. This indicates their potential application in cancer chemotherapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-inflammatory and Ulcerogenicity Studies
Another study synthesized new pyrazolo[3,4-d]pyrimidin-4-ones derivatives, evaluating their anti-inflammatory activity and ulcerogenic effects. Some derivatives showed comparable activity to indomethacin, a known anti-inflammatory drug, with minimal ulcerogenic effects, indicating the therapeutic potential of these derivatives in anti-inflammatory treatments without the common side effects of current medications (El-Tombary, 2013).
Antimicrobial Activity
Research into the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine derivatives has also been conducted. Novel compounds were synthesized and tested for in vitro antimicrobial activity, showing significant results against various bacterial and fungal strains. This demonstrates their potential as new antimicrobial agents, addressing the growing need for novel therapeutics against resistant microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-2-3-5-12(11)9-19-10-17-14-13(15(19)21)8-18-20(14)7-6-16/h2-5,8,10H,6-7,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQPUSHLSNMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



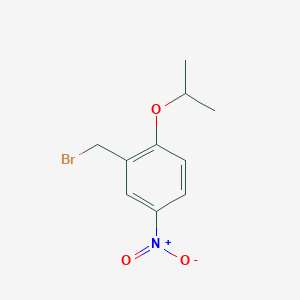
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
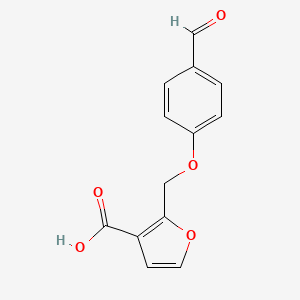
amine](/img/structure/B1438785.png)
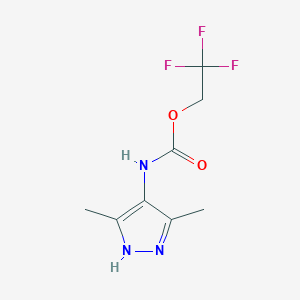
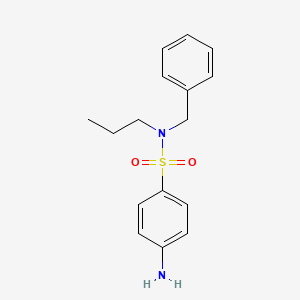
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)

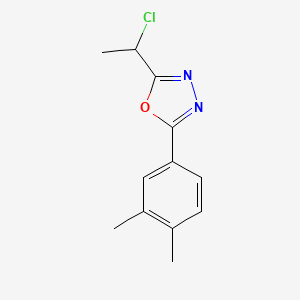
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)
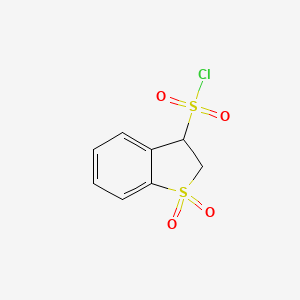
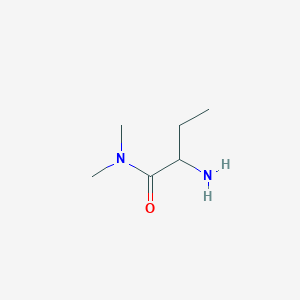
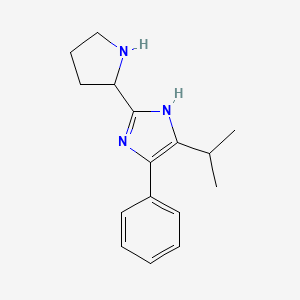
amine](/img/structure/B1438802.png)